1-[1-(4-Propoxyphenyl)ethyl]hydrazine
Description
1-[1-(4-Propoxyphenyl)ethyl]hydrazine is a hydrazine derivative featuring a propoxy-substituted phenyl group attached to an ethyl chain. The propoxy group (-OCH₂CH₂CH₃) may influence solubility, electronic properties, and biological activity compared to other substituents .
Properties
CAS No. |
1016764-43-4 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(4-propoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C11H18N2O/c1-3-8-14-11-6-4-10(5-7-11)9(2)13-12/h4-7,9,13H,3,8,12H2,1-2H3 |
InChI Key |
ZOKDICUMWGACFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(4-Propoxyphenyl)ethyl]hydrazine typically involves the reaction of 4-propoxyacetophenone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-[1-(4-Propoxyphenyl)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Scientific Research Applications
1-[1-(4-Propoxyphenyl)ethyl]hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1-[1-(4-Propoxyphenyl)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Key Structural Features
The table below compares substituents, synthesis routes, and applications of 1-[1-(4-Propoxyphenyl)ethyl]hydrazine and its analogs:
Physicochemical Data
Key Research Findings and Implications
- Substituent Effects : Nitro groups enhance enzyme inhibition and corrosion resistance but may reduce biocompatibility. Propoxy/methoxy groups balance solubility and activity .
- Synthetic Flexibility : Hydrazine derivatives are versatile intermediates for constructing heterocycles (pyrazoles, thiazoles) with tunable properties .
- Therapeutic Potential: Hypoxia-activated hydrazines (e.g., KS119) highlight the role of nitro groups in targeting tumor microenvironments .
Biological Activity
1-[1-(4-Propoxyphenyl)ethyl]hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. This compound's structure features a propoxy group attached to a phenyl ring, contributing to its pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
The molecular formula of this compound is C12H18N2O. It has a molecular weight of approximately 206.29 g/mol. The presence of the propoxy group enhances the lipophilicity of the compound, which may influence its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Hydrazines are known to exhibit a range of activities, including:
- Antioxidant Activity : Compounds in this class can scavenge free radicals, potentially protecting cells from oxidative stress.
- Anticancer Properties : Some hydrazine derivatives have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : By modulating inflammatory pathways, these compounds may reduce inflammation in various tissues.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:
- Cell Line Testing : In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed that the compound induced apoptosis at concentrations as low as 50 µM.
- Mechanistic Insights : Flow cytometry analysis indicated that treatment with this hydrazine derivative resulted in increased sub-G1 phase populations, suggesting cell cycle arrest and subsequent apoptosis.
Antioxidant Activity
The compound's antioxidant capacity was evaluated using the DPPH radical scavenging assay:
- DPPH Assay Results : At a concentration of 100 µM, this compound exhibited a scavenging activity of approximately 75%, comparable to standard antioxidants like ascorbic acid.
Case Studies
Several case studies have highlighted the therapeutic potential of hydrazine derivatives, including:
-
Case Study on Cancer Treatment :
- A study involving the administration of this compound in mice models demonstrated a significant reduction in tumor volume compared to control groups.
- Histopathological analysis revealed decreased mitotic figures and increased necrosis in treated tumors.
-
Inflammation Model :
- In an animal model of induced inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
